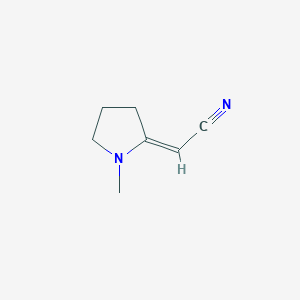
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAC is a nitrogen-containing heterocyclic compound that is synthesized through a simple and efficient method.
科学研究应用
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has been studied extensively for its potential applications in various fields. In the field of organic chemistry, (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is used as a building block for the synthesis of various heterocyclic compounds. In the field of medicinal chemistry, (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has also been studied for its potential as a ligand in metal-organic frameworks and as a fluorescent probe for the detection of metal ions.
作用机制
The exact mechanism of action of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is not fully understood. However, studies have shown that (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has the ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the production of reactive oxygen species in cells.
生化和生理效应
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has the ability to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has the potential to reduce tumor growth in mice. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has also been shown to have antimicrobial activity against various bacterial strains.
实验室实验的优点和局限性
One of the main advantages of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is its simple and efficient synthesis method. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is also relatively stable and can be stored for extended periods of time. However, one of the limitations of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are numerous future directions for the study of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile. One potential area of research is the development of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile-based metal-organic frameworks for use in gas storage and separation. Another area of research is the development of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile-based fluorescent probes for the detection of metal ions in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile and its potential applications in the field of medicinal chemistry.
In conclusion, (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile, or (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile, is a nitrogen-containing heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is synthesized through a simple and efficient method and has been studied extensively for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile has also been studied for its potential as a ligand in metal-organic frameworks and as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action of (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile and its potential applications in various fields.
合成方法
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile is synthesized through the reaction of 2-acetylpyrrole and methylamine in the presence of acetic acid. The reaction occurs at room temperature and yields a white crystalline solid with a melting point of 105-107°C. The synthesis method is simple, efficient, and yields high purity (2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile.
属性
CAS 编号 |
171918-47-1 |
|---|---|
产品名称 |
(2E)-(1-Methyl-2-pyrrolidinylidene)acetonitrile |
分子式 |
C7H10N2 |
分子量 |
122.17 g/mol |
IUPAC 名称 |
(2E)-2-(1-methylpyrrolidin-2-ylidene)acetonitrile |
InChI |
InChI=1S/C7H10N2/c1-9-6-2-3-7(9)4-5-8/h4H,2-3,6H2,1H3/b7-4+ |
InChI 键 |
ISCVFPUOTPSSOQ-QPJJXVBHSA-N |
手性 SMILES |
CN\1CCC/C1=C\C#N |
SMILES |
CN1CCCC1=CC#N |
规范 SMILES |
CN1CCCC1=CC#N |
同义词 |
Acetonitrile, (1-methyl-2-pyrrolidinylidene)-, (E)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



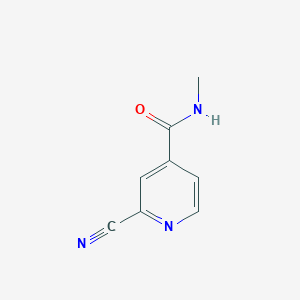
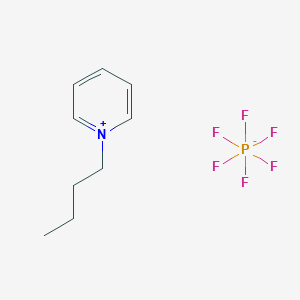
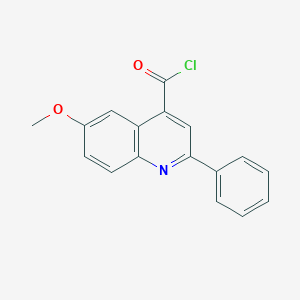
![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)
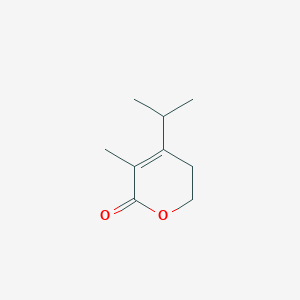
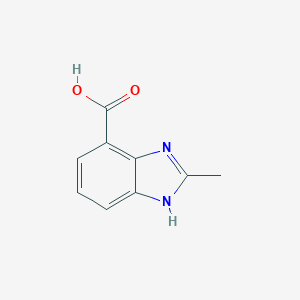
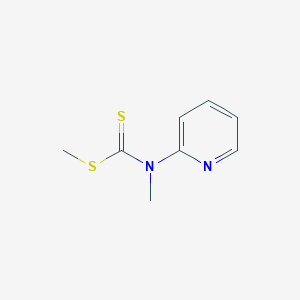


acetic acid](/img/structure/B66199.png)
![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)
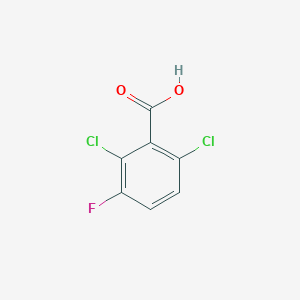

![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)